4-((4-Chlorobenzyl)thio)cinnoline
Description
4-((4-Chlorobenzyl)thio)cinnoline (CAS: 6959-27-9; synonyms: NSC66097, CID248694) is a cinnoline derivative featuring a 4-chlorobenzylthio substituent at the 4-position of the cinnoline core.
Properties
CAS No. |
6959-27-9 |
|---|---|
Molecular Formula |
C15H11ClN2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H11ClN2S/c16-12-7-5-11(6-8-12)10-19-15-9-17-18-14-4-2-1-3-13(14)15/h1-9H,10H2 |
InChI Key |
FSGKLUMXHXGGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-((4-Chlorobenzyl)thio)cinnoline typically involves the reaction of 4-chlorobenzyl chloride with cinnoline-4-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the thiol group . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or dimethylformamide (DMF) to achieve optimal yields.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
4-((4-Chlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA yields sulfoxides, while reduction with NaBH4 produces thiol derivatives.
Scientific Research Applications
4-((4-Chlorobenzyl)thio)cinnoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with unique properties.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding, which can lead to the discovery of new drugs.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Bis-Substituted Derivatives: Compounds like 4,6-bis((4-chlorobenzyl)thio)cinnoline (CAS: 6957-44-4) exhibit enhanced steric hindrance, which may impact binding to biological targets compared to monosubstituted analogues .
Key Findings:
- Enzyme Inhibition: The 4-chlorobenzyl group in 4-(4-chlorobenzyl)pyridine was critical for CYP2B6 inhibition, as revealed by CoMFA models. This suggests that similar electronic properties in cinnoline derivatives might enhance enzyme interactions .
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